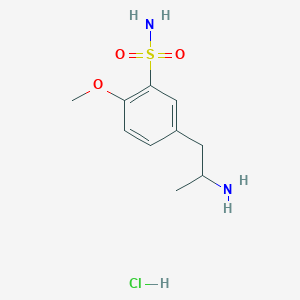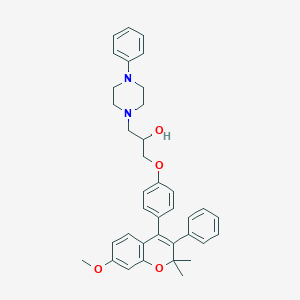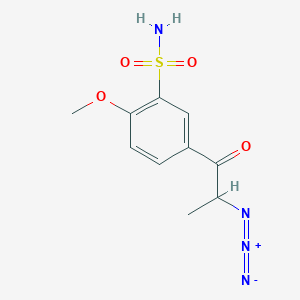
Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride, also known as SKF-38393, is a selective dopamine D1 receptor agonist. It has been widely used in scientific research as a tool to investigate the role of dopamine receptors in various physiological and pathological processes.
作用機序
Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride acts as a selective agonist of dopamine D1 receptors. It binds to and activates these receptors, leading to the activation of adenylate cyclase and the subsequent increase in intracellular cAMP levels. The increase in cAMP levels then triggers a cascade of downstream signaling events, ultimately leading to the physiological effects of Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride.
生化学的および生理学的効果
The activation of dopamine D1 receptors by Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride has been shown to have various biochemical and physiological effects. In the brain, it increases the release of dopamine and other neurotransmitters, leading to the stimulation of locomotor activity and the regulation of mood and motivation. In the kidney, it increases renal blood flow and glomerular filtration rate, leading to the regulation of blood pressure and renal function.
実験室実験の利点と制限
Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride has several advantages as a tool for scientific research. It is a selective agonist of dopamine D1 receptors, which allows for the specific activation of these receptors without affecting other receptors. It is also relatively stable and easy to handle, making it a convenient tool for in vitro and in vivo experiments.
However, there are also some limitations to the use of Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride in lab experiments. It has a relatively short half-life, which means that its effects are transient and may require frequent administration. It also has a relatively low potency, which may limit its effectiveness in certain experimental settings.
将来の方向性
There are several future directions for the use of Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride in scientific research. One direction is to investigate the role of dopamine D1 receptors in the regulation of other physiological processes, such as immune function and metabolism. Another direction is to develop more potent and selective agonists of dopamine D1 receptors, which may have greater effectiveness in certain experimental settings. Finally, the use of Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride in combination with other drugs or treatments may provide new insights into the complex interactions between dopamine receptors and other signaling pathways.
合成法
The synthesis of Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride involves several steps, including the condensation of 2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizine with N-methyl-ethylamine, followed by the reduction of the resulting imine with sodium borohydride. The dihydrochloride salt of Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride is obtained by treating the free base with hydrochloric acid.
科学的研究の応用
Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride has been extensively used in scientific research to study the function of dopamine D1 receptors. It has been shown to stimulate the activity of D1 receptors in various tissues, including the brain, kidney, and heart. The selective activation of D1 receptors by Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride has been used to investigate the role of these receptors in the regulation of blood pressure, renal function, and locomotor activity.
特性
CAS番号 |
101418-34-2 |
|---|---|
製品名 |
Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride |
分子式 |
C15H24Cl2N2 |
分子量 |
303.3 g/mol |
IUPAC名 |
N-ethyl-N-methyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-amine;dihydrochloride |
InChI |
InChI=1S/C15H22N2.2ClH/c1-3-16(2)14-10-12-6-4-8-17-9-5-7-13(11-14)15(12)17;;/h10-11H,3-9H2,1-2H3;2*1H |
InChIキー |
MKDIWULKKHXFAT-UHFFFAOYSA-N |
SMILES |
CCN(C)C1=CC2=C3C(=C1)CCCN3CCC2.Cl.Cl |
正規SMILES |
CCN(C)C1=CC2=C3C(=C1)CCCN3CCC2.Cl.Cl |
その他のCAS番号 |
101418-34-2 |
同義語 |
N-Methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)ethylami ne dihydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,22-Dihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),5(10),6,8-pentaene-4,11,17-trione](/img/structure/B18664.png)
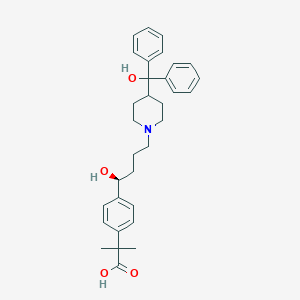
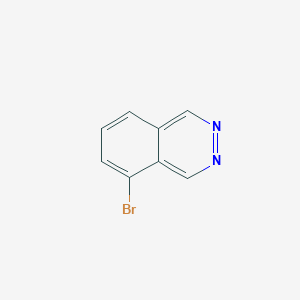
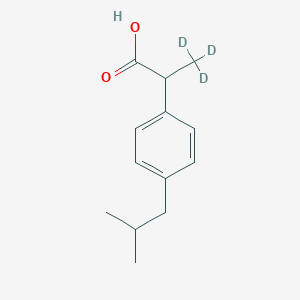
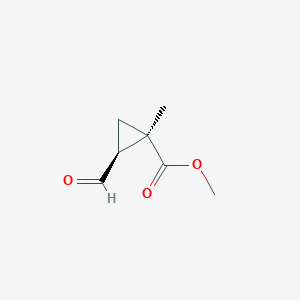
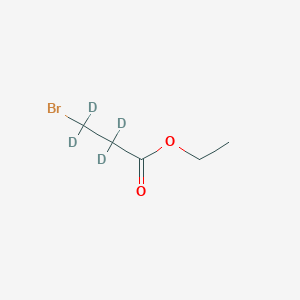
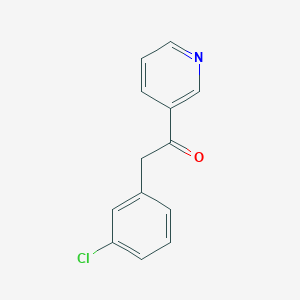
![3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B18686.png)


